molecular formula C7H7Cl3N2O B1396547 2,2,2-trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 1306739-77-4

2,2,2-trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1396547
CAS No.: 1306739-77-4
M. Wt: 241.5 g/mol
InChI Key: XZSZOFCYRIIKHQ-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone is a chemical compound characterized by its unique structure, which includes a trichloromethyl group attached to an ethanone moiety, further bonded to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1,5-dimethyl-1H-pyrazole with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and higher throughput .

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound can form reactive intermediates that interact with biological macromolecules, leading to its observed biological effects. For example, it may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone is unique due to its specific structural features, such as the trichloromethyl group and the pyrazole ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2,2,2-trichloro-1-(1,5-dimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSZOFCYRIIKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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